4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O3S/c1-33-16-4-2-15(3-5-16)20-13-21(28-14-27-20)29-8-10-30(11-9-29)34(31,32)17-6-7-19(23)18(12-17)22(24,25)26/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCNMJFRXKGDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with both a piperazine and a sulfonyl group, as well as fluorinated phenyl moieties. The presence of trifluoromethyl and methoxy groups suggests enhanced lipophilicity and possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F4N2O2S |
| Molecular Weight | 426.43 g/mol |
| LogP | 5.4755 |
| PSA (Polar Surface Area) | 71.62 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the realm of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Kinase Inhibition
Research indicates that compounds similar to this structure can act as Type I kinase inhibitors , binding to the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor). For instance, one study found that similar compounds exhibited IC50 values in the low-nanomolar range against EGFR, suggesting potent inhibitory effects on cancer cell proliferation .
Biological Activity
-
Anticancer Activity
- Case Study : A study involving a related compound demonstrated significant inhibition of tumor growth in non-small cell lung cancer (NSCLC) models. The compound was shown to preferentially inhibit mutant forms of EGFR, which are often more resistant to traditional therapies .
- Mechanism : The presence of the piperazine and sulfonyl groups enhances binding affinity to target proteins involved in tumorigenesis.
- Antimicrobial Properties
- Cytotoxicity
Research Findings
Recent investigations into the biological activity of this compound have highlighted several key findings:
- Selectivity : The compound exhibits selective inhibition against specific kinases while sparing others, reducing potential side effects commonly associated with broad-spectrum kinase inhibitors .
- Structure-Activity Relationship (SAR) : Modifications to the methoxy and trifluoromethyl groups significantly impact the potency and selectivity of the compound, indicating that these moieties are critical for its biological activity .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine indicates several promising activities:
- Anticancer Activity : Recent studies have shown that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific compound may exhibit similar mechanisms, potentially targeting key pathways involved in cancer proliferation.
- Neuropharmacological Effects : The piperazine moiety is frequently associated with neuroactive compounds. Research indicates that piperazine derivatives can act as inhibitors of neurotransmitter receptors, which may be beneficial in treating neurological disorders such as anxiety and depression .
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
- Anticancer Studies : A study demonstrated that a structurally similar compound exhibited an IC50 value ranging from 6 to 35 nM against various human cancer cell lines. It was noted for its ability to inhibit tubulin polymerization and induce apoptosis through mitochondrial dysfunction .
- Neuropharmacological Research : Research on piperazine-containing compounds revealed their efficacy as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in Alzheimer's disease therapy .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with key analogs:
Functional Group Impact
- Sulfonyl vs. Carbonyl Linkers : The target compound’s sulfonyl-piperazine group enhances polarity and hydrogen-bonding capacity compared to the carbonyl-linked analog in . This may improve solubility but reduce membrane permeability .
- Trifluoromethyl vs.
- Heterocyclic Cores: GDC-0941’s thienopyrimidine core () confers distinct electronic properties compared to the pyrimidine core of the target, likely influencing target selectivity (e.g., PI3K vs. other kinases) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target’s logP is estimated to be lower than DT218 (due to sulfonyl group) but higher than GDC-0941 (due to the thienopyrimidine core’s planar structure) .
- Metabolic Stability: The 4-fluoro and trifluoromethyl groups in the target may reduce oxidative metabolism compared to non-fluorinated analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Sulfonylation of piperazine using 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) to form the sulfonamide intermediate. Yield: 75–85% under optimized conditions .
- Step 2: Nucleophilic substitution of the pyrimidine core at position 4 with the sulfonylated piperazine. This step often requires polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) for 12–24 hours. Yield: 60–70% .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product.
Table 1: Illustrative Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonylation | DCM, Et₃N, RT, 6h | 80% |
| 2 | Coupling | DMF, 80°C, 18h | 65% |
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at 4.0 ppm in ¹H NMR) and piperazine ring conformation. ¹⁹F NMR verifies trifluoromethyl and fluorophenyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁F₄N₅O₃S: 520.132).
- HPLC: Purity >95% is confirmed using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Kinase Inhibition Screening: Use ATP-binding assays (e.g., ADP-Glo™) against kinases like PI3K or EGFR, given the compound’s sulfonamide and pyrimidine motifs .
- Cytotoxicity: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Solubility: Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy. Low solubility (<50 µM) may necessitate prodrug strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-cyanophenyl or altering the trifluoromethyl position). Test changes in lipophilicity (logP) and binding affinity .
- Key SAR Insights:
- Trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Piperazine sulfonamides improve target selectivity due to hydrogen bonding with kinase hinge regions .
- Table 2: Example SAR Data
| Analog | Substituent Modification | IC₅₀ (Kinase X) | logP |
|---|---|---|---|
| 1 | 4-Methoxyphenyl | 0.8 µM | 3.2 |
| 2 | 4-Cyanophenyl | 0.5 µM | 3.8 |
Q. What strategies resolve contradictions in biological activity across different assay models?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies. For example, conflicting cytotoxicity data may arise from differences in cell line genetic backgrounds .
- Pharmacokinetic Factors: Evaluate plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to explain in vitro-in vivo efficacy gaps .
- Computational Modeling: Use molecular dynamics simulations to assess target binding under varying pH or co-solvent conditions .
Q. How can in vivo efficacy be systematically evaluated in disease models?
Methodological Answer:
- Animal Models: Use xenograft mice (e.g., human tumor implants) for oncology studies. Administer the compound intravenously (5–10 mg/kg) or orally (20–30 mg/kg) .
- Pharmacodynamic Markers: Measure tumor volume reduction and biomarker expression (e.g., phosphorylated EGFR via ELISA).
- Toxicology: Conduct histopathology and serum ALT/AST analysis to assess liver toxicity .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
